

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester chemical properties

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Compound of Interest

Compound Name: (S)-[1-(4-Bromophenyl)ethyl]carbamic acid
tert-butyl ester

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An In-depth Technical Guide to (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester

Introduction: A Cornerstone Chiral Building Block in Modern Synthesis

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester, commonly referred to as (S)-N-Boc-1-(4-bromophenyl)ethylamine, is a vital chiral intermediate in the fields of medicinal chemistry and organic synthesis. Its structure uniquely combines three key functional elements: a stereochemically defined center, a versatile aryl bromide handle, and a stable, yet readily cleavable, amine protecting group. This combination makes it an exceptionally valuable precursor for constructing complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).

The tert-butyloxycarbonyl (Boc) group provides robust protection for the chiral amine, rendering it inert to a wide array of non-acidic reagents. This allows for selective chemical transformations at the aryl bromide position, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are foundational in modern drug discovery for building molecular complexity. The inherent chirality, originating from the (S)-1-(4-bromophenyl)ethylamine backbone, is critical for achieving stereospecific interactions with biological targets, a cornerstone of rational drug design. This guide provides an in-depth examination of its chemical properties, a validated synthetic protocol, analytical

characterization, and key applications for research scientists and drug development professionals.

Physicochemical and Structural Properties

The compound typically presents as a white to off-white solid and is stable under standard room temperature storage conditions.^[1] Its structural and physical properties are fundamental to its handling, reactivity, and analytical identification.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₈ BrNO ₂	[1] [2] [3]
Molecular Weight	300.19 g/mol	[1] [2] [3]
Appearance	White to Yellow Solid	
Purity	Typically ≥95-97%	[1]
IUPAC Name	tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate	[2]
Canonical SMILES	C--INVALID-LINK-- NC(=O)OC(C)(C)	[2]
InChI Key	KECPZRHCNCDCSET- VIFPVBQESA-N	[1] [2]
Storage Temperature	Room Temperature	[4]

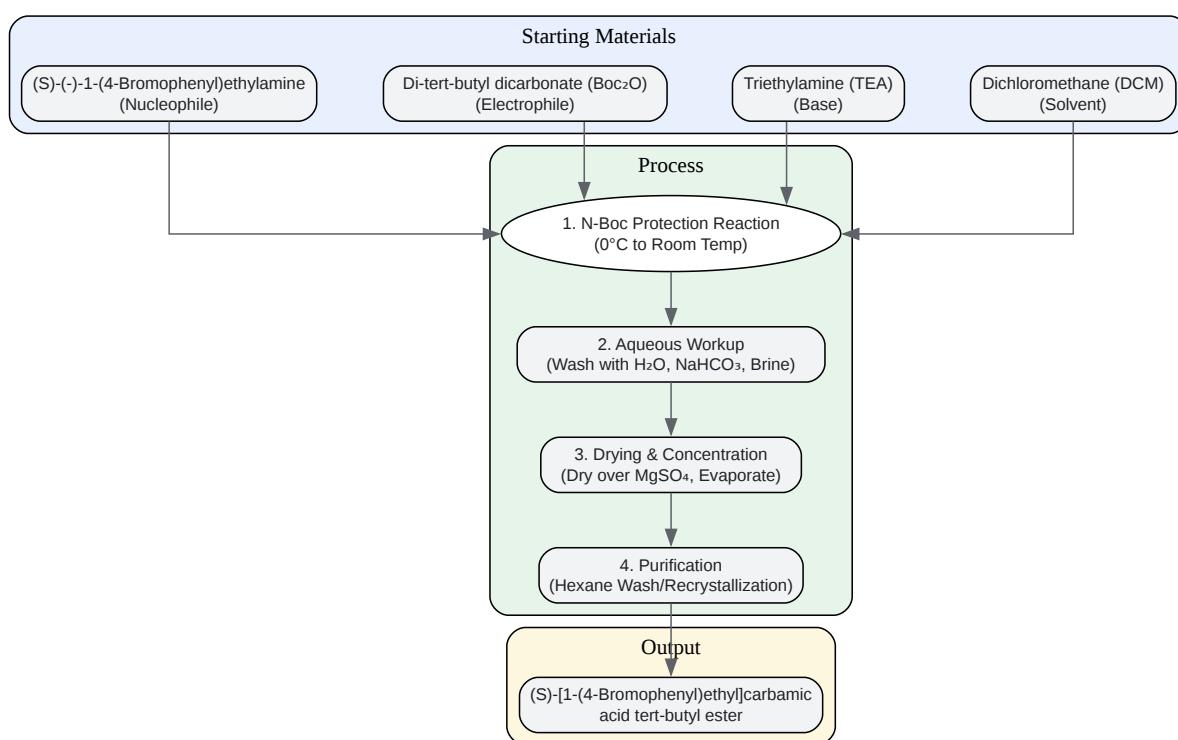
Synthesis and Purification: A Validated Protocol

The synthesis of **(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester** is a straightforward and high-yielding N-protection reaction. The causality behind this protocol lies in the nucleophilic character of the primary amine of the starting material, which readily attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Core Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The chiral amine, (S)-(-)-1-(4-Bromophenyl)ethylamine, acts as the nucleophile. A mild base, such as triethylamine (TEA), is

employed as an acid scavenger to neutralize the tert-butoxycarboxylic acid byproduct that forms, driving the reaction to completion. The stereochemical integrity of the chiral center is fully retained under these mild conditions.



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Caption: Synthetic workflow for N-Boc protection.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for N-Boc protection.[5]

- **Vessel Preparation:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-1-(4-Bromophenyl)ethylamine (1.0 eq).
- **Dissolution:** Dissolve the amine in a suitable aprotic solvent, such as dichloromethane (DCM), to a concentration of approximately 0.4-0.5 M.
- **Base Addition:** Add triethylamine (1.2 eq) to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the addition of Boc₂O.
- **Boc₂O Addition:** Under stirring, slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in DCM to the cooled mixture. The slow addition prevents a rapid temperature increase and potential side reactions.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-18 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting amine.
- **Aqueous Workup:** Transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts), and finally, a saturated aqueous solution of sodium chloride (brine, to aid in phase separation).[5]
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid is typically of high purity. Further purification can be achieved by washing the solid with a non-polar solvent like hexane to remove any residual, less polar impurities, affording the final product as a white powder.[5]

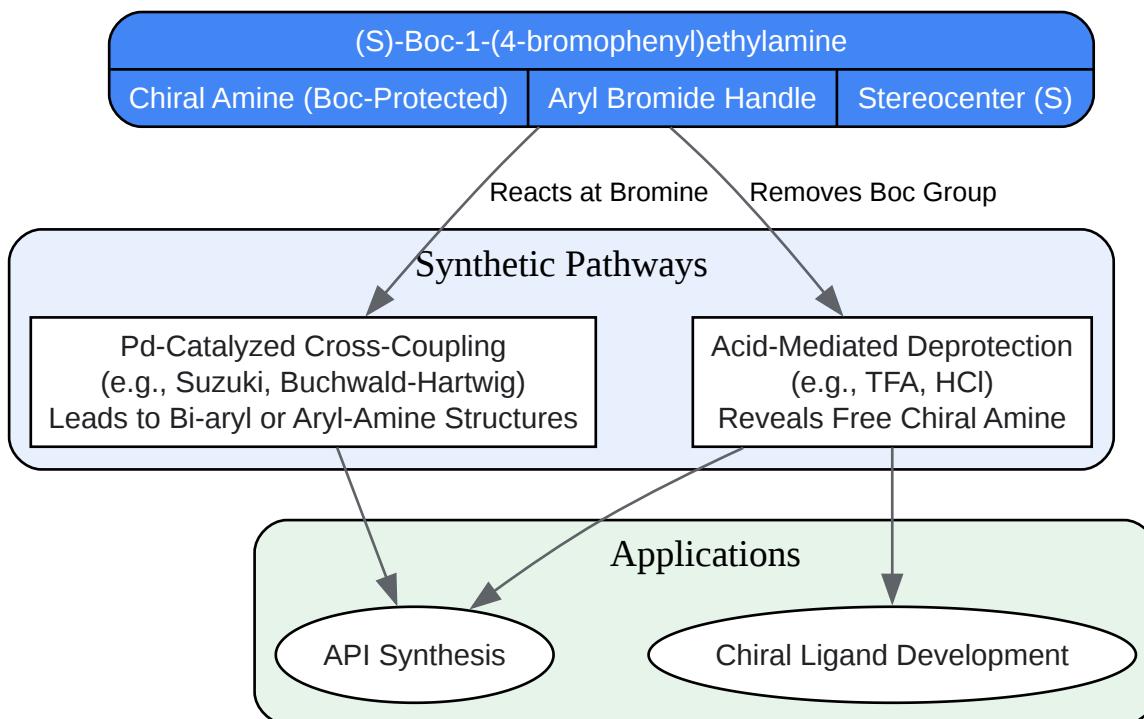
Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is a primary tool for structural confirmation. The spectrum provides distinct signals that correspond to each part of the molecule.
 - ^1H NMR (DMSO-d_6 , δ ppm):
 - 7.49 (d, $J=8.3$ Hz, 2H): Aromatic protons ortho to the bromine atom.
 - 7.25 (d, $J=8.3$ Hz, 2H): Aromatic protons meta to the bromine atom.
 - 4.51-4.64 (m, 1H): The methine proton at the chiral center (C-H).
 - 1.36 (br s, 9H): Nine equivalent protons of the tert-butyl group.
 - 1.27 (d, $J=6.8$ Hz, 3H): Three protons of the methyl group adjacent to the chiral center.
[5]
 - Expert Insight: The splitting of the methyl signal into a doublet and the methine proton into a multiplet confirms their coupling and proximity, validating the core ethylamine structure. The large integral of the singlet at 1.36 ppm is a clear signature of the Boc protecting group.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
 - Expected m/z: For the molecular ion $[\text{M}+\text{H}]^+$, the expected mass-to-charge ratio would be approximately 300.059 and 302.057, reflecting the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br are in a ~1:1 ratio).[5][6]

Applications in Research and Drug Development

The utility of **(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester** stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is stable, allowing the aryl bromide to serve as a versatile synthetic handle.

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Caption: Structure-function relationships of the title compound.

- **Scaffold for API Synthesis:** This molecule is a common starting point for APIs that require a chiral benzylic amine moiety. The aryl bromide can be elaborated into more complex structures using palladium catalysis. For instance, a Suzuki coupling with a boronic acid can introduce a new aryl or heteroaryl ring. Subsequent deprotection of the Boc group with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) unmasks the primary amine, which can then be used for amide bond formation or other nucleophilic additions.
- **Precursor to Chiral Ligands:** The deprotected amine, (S)-1-(4-bromophenyl)ethylamine, and its derivatives are used to synthesize chiral ligands for asymmetric catalysis.^[7] These ligands can coordinate with transition metals to create catalysts that facilitate enantioselective reactions, a critical technology in pharmaceutical manufacturing.
- **Fragment-Based Drug Discovery:** As a well-defined chiral fragment, it serves as a valuable building block in fragment-based approaches to drug discovery. Its defined stereochemistry and synthetic versatility allow for the systematic exploration of chemical space around a core

scaffold. The carbamate group itself is a known structural motif in many approved drugs, valued for its ability to modulate pharmacokinetic properties.[8]

Safety and Handling

While the Boc-protected compound is generally stable, appropriate safety precautions are necessary.

- Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][9]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling Precursors: The starting material, (S)-(-)-1-(4-Bromophenyl)ethylamine, is corrosive and can cause severe skin burns and eye damage. Extra care and appropriate PPE are mandatory when handling this precursor during synthesis.

Conclusion

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester is more than a simple chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex organic molecules. Its well-defined physicochemical properties, straightforward synthesis, and orthogonal reactivity make it a staple in the toolbox of medicinal and synthetic chemists. Understanding its properties and the causality behind its synthetic application is key to leveraging its full potential in the development of next-generation therapeutics and advanced materials.

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References

- 1. (S)-[1-(4-BROMO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-[1-(4-BROMO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER | 847728-89-6 [chemicalbook.com]
- 4. 847728-89-6|(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 5. [1-(4-BROMO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER | 850363-42-7 [chemicalbook.com]
- 6. PubChemLite - (4-bromo-phenyl)-ethyl-carbamic acid tert-butyl ester (C13H18BrNO2) [pubchemlite.lcsb.uni.lu]
- 7. (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine and bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [2-(4-Bromo-phenyl)ethyl]-carbamic acid tert-butyl ester | C13H18BrNO2 | CID 14221818 - PubChem [pubchem.ncbi.nlm.nih.gov]
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